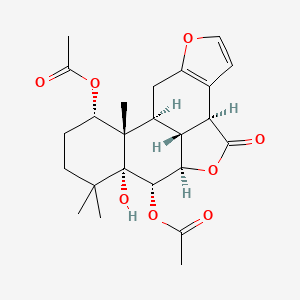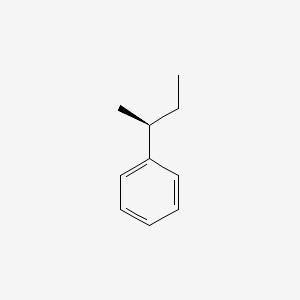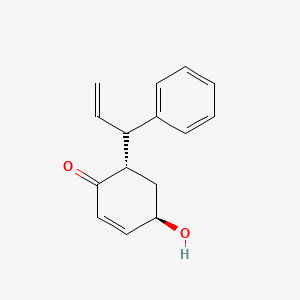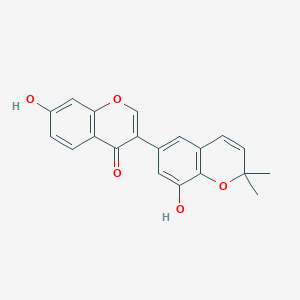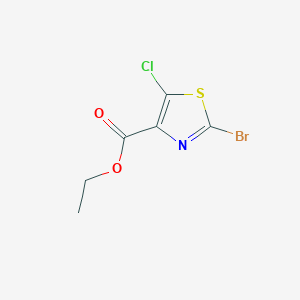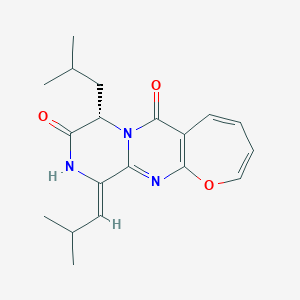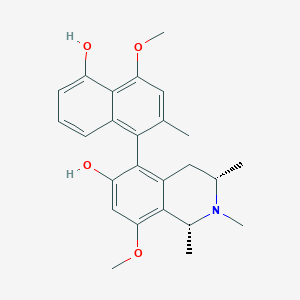
Chivosazole B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chivosazole B is a glycoside.
Scientific Research Applications
Actin Cytoskeleton Disruption
Chivosazoles, including Chivosazole B, are known for their high antiproliferative activity against various mammalian cell lines, including human cancer cells. They cause a delay in the G2/M phase of the cell cycle, often resulting in cells with two nuclei. Chivosazoles have been found to disrupt the actin cytoskeleton in treated cells, leading to the breakdown of F-actin. This makes Chivosazoles valuable tools for investigating issues related to the actin cytoskeleton, with a mode of action distinct from other microfilament-disrupting compounds like rhizopodin and cytochalasin D (Diestel et al., 2009).
Biosynthetic Gene Cluster Analysis
The biosynthetic gene cluster for Chivosazole has been identified and analyzed in the myxobacterial model strain Sorangium cellulosum So ce56. This cluster spans 92 kbp on the chromosome and contains genes crucial for Chivosazole synthesis. The identification of this gene cluster has provided insights into the molecular mechanisms underlying the production of Chivosazole and its variants, including Chivosazole B (Perlova et al., 2006).
Synthesis and Structural Confirmation
The first synthesis of Chivosazole F, closely related to Chivosazole B, has been successfully achieved. This synthesis process features innovative approaches like intramolecular Stille coupling, which helps circumvent issues associated with isomerization. This synthesis has also confirmed the structure of Chivosazole, which was previously based only on NMR/computational methods and genetic analysis (Brodmann et al., 2010).
Interaction with Cellular Actin
Chivosazole F directly interacts with actin, eliciting cell responses similar to Latrunculin A but distinct from Chondramide. This interaction significantly impacts cell function, as Chivosazole F interferes with the actin cytoskeleton. The study of Chivosazole's interaction with actin provides insights into its mechanism of action and potential applications in cellular biology (Filipuzzi et al., 2017).
Modulation of Protein-Protein Interactions
Chivosazole A, a variant of Chivosazole, modulates protein-protein interactions of actin, crucial for cellular processes. It not only inhibits nucleation, polymerization, and severing of F-actin filaments but also selectively modulates the binding of actin-binding proteins (ABPs) to G-actin. This unique property of Chivosazole A suggests that Chivosazole B and related compounds could potentially be developed to target specific actin functions (Wang et al., 2019).
properties
Product Name |
Chivosazole B |
|---|---|
Molecular Formula |
C48H69NO12 |
Molecular Weight |
852.1 g/mol |
IUPAC Name |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-3,5-dihydroxy-25-[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C48H69NO12/c1-30-20-14-10-13-17-25-42(54)61-44(34(5)39(52)27-33(4)50)31(2)21-15-11-12-16-23-38(51)28-40(53)35(6)47-49-37(29-58-47)22-18-19-24-41(32(3)26-30)60-48-46(57-9)45(56-8)43(55)36(7)59-48/h10-26,29,31-36,38-41,43-46,48,50-53,55H,27-28H2,1-9H3/b12-11+,13-10+,20-14-,21-15-,22-18+,23-16+,24-19-,25-17-,30-26+/t31?,32?,33?,34?,35?,36-,38?,39?,40?,41?,43-,44?,45+,46-,48+/m1/s1 |
InChI Key |
FWDYAUGDLMQNBQ-XZXGPIRGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)OC)OC)O |
Canonical SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)OC)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)
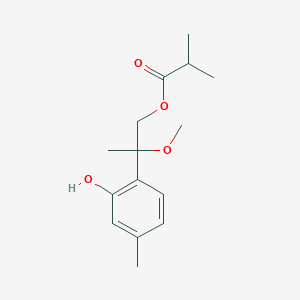
![3-{[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-{(2S,3S,4R,5R,6R,7S)-7-[(2,6-dideoxy-3-O-pentanoyl-alpha-L-lyxo-hexopyranosyl)oxy]-3,5-dihydroxy-4,6-dimethyloctan-2-yl}-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.0(10,12)]tetratriacont-17-en-5-yl]oxy}-3-oxopropanoic acid](/img/structure/B1245184.png)
